Product packaging for Nor-kurarinone(Cat. No.:)

Nor-kurarinone

Cat. No.: B1236682
M. Wt: 424.5 g/mol
InChI Key: XRYVAQQLDYTHCL-WNSKOXEYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nor-kurarinone is a prenylated flavanone naturally found in the roots of Sophora flavescens and is a key metabolite of the compound kurarinone . This natural product is of significant interest in biomedical research for its potent biological activities, primarily in the fields of immunology and inflammation. Recent studies highlight its role as an inhibitor of the NLRP3 inflammasome, a multiprotein complex critical in the activation of inflammatory responses . Research demonstrates that this compound can disrupt the interaction between NLRP3 and the adapter protein ASC, thereby inhibiting inflammasome assembly and the subsequent secretion of pro-inflammatory cytokines like IL-1β . This mechanism underpins its observed therapeutic effects in a mouse model of ulcerative colitis, where it alleviated disease symptoms and helped regulate the balance between pro-inflammatory M1 and anti-inflammatory M2 macrophages . Beyond this, this compound is recognized among the predominant isoprenoid flavonoids in Sophora flavescens with research potential extending to areas such as anticancer activity and enzyme inhibition . It serves as a valuable research tool for investigating the pathophysiology of NLRP3-driven diseases and developing new immunomodulatory strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O6 B1236682 Nor-kurarinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23-/m0/s1

InChI Key

XRYVAQQLDYTHCL-WNSKOXEYSA-N

SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Isomeric SMILES

CC(=CC[C@@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Origin of Product

United States

Ii. Natural Occurrence and Isolation Methodologies of Nor Kurarinone

Botanical Sources and Distribution of Nor-kurarinone Precursors

This compound is primarily associated with plants from the Sophora genus, a member of the Fabaceae family. wikipedia.orgnaturalproducts.net The most notable botanical source is Sophora flavescens Ait., also known as Kushen, a traditional herb found in East Asia, including China, Japan, and Korea, as well as parts of Russia and India. wikipedia.orgnih.govmade-in-china.com The roots of Sophora flavescens are particularly rich in a variety of flavonoids and alkaloids, including the precursors to this compound. organic-herb.comoup.com

Within the plant, the precursors of this compound, along with other prenylated flavonoids like kurarinone (B208610) and sophoraflavanone G, are predominantly localized in the root bark. oup.com The biosynthesis of these compounds involves the intricate interplay of the shikimate-acetate and isoprenoid pathways, leading to the characteristic prenyl group attachment. oup.com While this compound itself is a key constituent, the plant also contains a diverse array of related flavonoids, such as kurarinol, kushenol I, and kushenol N. nih.govtandfonline.com

Other species within the Sophora genus, such as Sophora angustifolia and Sophora tonkinensis, have also been identified as sources of these flavonoid compounds. naturalproducts.netnih.gov The distribution of these plants typically spans mountainous slopes, sandy grasslands, and shrub forests at elevations below 1500 meters. wikipedia.org

Advanced Extraction and Purification Protocols for this compound

The isolation of this compound from its botanical sources necessitates a multi-step process involving advanced extraction and purification techniques. These methods are designed to efficiently separate the target compound from a complex mixture of other phytochemicals.

Chromatographic Techniques for this compound Isolation

Chromatography is a cornerstone of this compound purification. Various chromatographic methods are employed sequentially to achieve high purity.

Initially, a crude extract is obtained from the plant material, typically the roots of Sophora flavescens, using solvents like ethanol (B145695) or acetone. nih.govmdpi.comgoogle.com This extract is then subjected to a series of chromatographic separations.

Column Chromatography is a fundamental step. Adsorbents such as silica (B1680970) gel, Sephadex LH-20, and macroporous resin are commonly used. mdpi.comauctoresonline.org For instance, a crude ethanol extract can be suspended in water and partitioned with ethyl acetate (B1210297). The resulting ethyl acetate phase, rich in flavonoids, is then passed through a macroporous resin column to enrich the total flavonoid content. mdpi.com Further separation is achieved on silica gel columns using a gradient elution system, often with solvent mixtures like petroleum ether-acetone or dichloromethane-ethyl acetate. mdpi.com Sephadex LH-20 column chromatography, with methanol (B129727) as the eluent, is also utilized for further fractionation. mdpi.com

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative and semi-preparative forms, is crucial for the final purification of this compound. mdpi.combioline.org.br Reversed-phase columns, such as C18, are widely used with mobile phases typically consisting of methanol-water or acetonitrile-water mixtures, often with the addition of an acid like formic acid to improve peak shape. mdpi.combioline.org.brnih.gov The use of a diode array detector (DAD) allows for the monitoring of the separation process at specific wavelengths. mdpi.com

Modern advancements have also introduced techniques like ultrasound-assisted extraction (UAE) coupled with the use of hydrophobic ionic liquids, which have shown high efficiency and selectivity in extracting prenylated flavonoids from Sophora flavescens. mdpi.com Response surface methodology is often employed to optimize extraction parameters such as solvent-to-solid ratio, extraction time, and temperature. nih.govmdpi.comresearchgate.net

TechniqueStationary Phase/AdsorbentMobile Phase/EluentPurpose
Column ChromatographySilica GelPetroleum ether-acetone, Dichloromethane-ethyl acetateInitial fractionation of crude extract
Column ChromatographyMacroporous ResinEthanol/Water gradientEnrichment of total flavonoids
Column ChromatographySephadex LH-20MethanolFurther fractionation of flavonoid-rich portions
Preparative/Semi-preparative HPLCC18 Reversed-PhaseMethanol-Water or Acetonitrile-Water gradientsFinal purification of this compound

Spectroscopic and Spectrometric Methods for Structural Elucidation of this compound (Excluding basic compound identification data)

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished through a combination of sophisticated spectroscopic and spectrometric techniques that provide detailed information about the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of organic molecules like this compound. smccd.edujchps.com While one-dimensional (1D) NMR (¹H and ¹³C NMR) provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for piecing together the complex structure. grinnell.eduresearchgate.netwikipedia.orgnd.edu

Key 2D NMR techniques used in the structural elucidation of this compound and related flavonoids include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds, revealing the spin-spin coupling networks within the molecule. grinnell.eduresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the signals of protons directly attached to heteronuclei, most commonly ¹³C. grinnell.eduresearchgate.netwikipedia.org This allows for the direct assignment of proton signals to their corresponding carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. grinnell.edunih.gov This provides vital information about the stereochemistry and three-dimensional conformation of the molecule.

Mass Spectrometry (MS) provides the precise molecular weight and elemental composition of this compound. jchps.comvanderbilt.edu High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecular ion, which allows for the calculation of the molecular formula. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS or MSⁿ) involves fragmenting the molecular ion and analyzing the resulting fragment ions. mdpi.com This fragmentation pattern provides valuable clues about the different structural components of the molecule and how they are connected. Techniques like Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) and UPLC-Linear Trap Quadrupole-Orbitrap Mass Spectrometry (UPLC-LTQ-Orbitrap-MSⁿ) are powerful tools for the characterization and identification of prenylated flavonoids from complex mixtures. mdpi.com

By integrating the data from these advanced spectroscopic and spectrometric methods, researchers can confidently elucidate the complete and unambiguous structure of this compound.

TechniqueInformation ProvidedApplication in this compound Structural Elucidation
2D NMR (COSY)Proton-proton (¹H-¹H) correlations through bondsIdentifying adjacent protons and spin systems within the flavonoid structure.
2D NMR (HSQC)Direct one-bond proton-carbon (¹H-¹³C) correlationsAssigning specific protons to their directly attached carbon atoms.
2D NMR (HMBC)Long-range (2-4 bond) proton-carbon (¹H-¹³C) correlationsConnecting different molecular fragments and establishing the overall carbon skeleton.
2D NMR (NOESY)Proton-proton (¹H-¹H) correlations through spaceDetermining the relative stereochemistry and 3D conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and elemental compositionConfirming the molecular formula of this compound.
Tandem Mass Spectrometry (MS/MS)Fragmentation patterns of the molecular ionProviding structural information about the different subunits of the molecule.

Iv. Chemical Synthesis and Semisynthesis of Nor Kurarinone

Total Synthesis Approaches to Nor-kurarinone

While a specific total synthesis dedicated exclusively to this compound is not extensively documented in publicly available literature, the general synthetic strategies for closely related lavandulyl flavanones provide a well-established blueprint. These approaches typically revolve around the construction of a chalcone (B49325) intermediate followed by its cyclization to form the flavanone (B1672756) ring system.

A plausible and commonly employed route for the synthesis of this compound would commence with the acylation of a protected phloroglucinol (B13840) derivative. The key steps would involve:

Preparation of a Prenylated or Lavandulyl Acetophenone (B1666503): The synthesis would likely start with a suitably protected polyhydroxyacetophenone, such as 2,4,6-trihydroxyacetophenone. To introduce the lavandulyl group at the desired C-8 position, a regioselective C-alkylation is necessary. This can be a challenging step due to the multiple reactive sites on the phloroglucinol ring.

Chalcone Formation: The resulting lavandulyl-substituted acetophenone would then undergo a Claisen-Schmidt condensation with an appropriately substituted benzaldehyde (B42025) derivative (e.g., 4-hydroxybenzaldehyde). This reaction, typically base-catalyzed, forms the corresponding chalcone.

Flavanone Ring Cyclization: The crucial step is the intramolecular cyclization of the chalcone to the flavanone. This is often achieved under basic or acidic conditions, leading to the formation of the heterocyclic C-ring of the flavanone skeleton. The stereochemistry at the C-2 position can be controlled depending on the reaction conditions and catalysts used.

Deprotection: Finally, any protecting groups used on the hydroxyl functionalities would be removed to yield this compound.

General synthetic strategies for prenylated and geranylated flavanones, which share structural similarities with lavandulyl flavanones, often employ regioselective cyclization of chalcone precursors. nih.gov

Synthetic Modifications and Derivatization Strategies for this compound Analogs

The generation of this compound analogs is of significant interest for structure-activity relationship (SAR) studies and for optimizing biological efficacy. Both chemical and biological methods are employed for this purpose.

Microbial Transformation: A notable strategy for producing this compound derivatives involves microbial transformation. The fungus Cunninghamella blakesleana has been shown to metabolize this compound into several new compounds. In one study, the microbial transformation of norkurarinone (1) by Cunninghamella blakesleana AS 3.970 yielded seven different products. These included kurarinone (B208610) (2), which is the methylated form of this compound, as well as hydroxylated and glycosylated derivatives. Among the isolated compounds were 4″,5″-dihydroxykurarinone (3), 6″-hydroxyl-2'-methoxyl-norkurarinone 7-O-β-d-glucoside (4), 6″-hydroxyl-norkurarinone 4'-O-β-d-glucoside (5), 4″,5″-dihydroxynorkurarinone (6), 7-methoxyl-norkurarinone (7), and 7-methoxyl-4″,5″-dihydroxynorkurarinone (8). researchgate.net This biotransformation approach provides access to analogs that can be challenging to produce through conventional chemical synthesis. researchgate.net

Chemical Derivatization: Standard chemical derivatization techniques can also be applied to this compound to create analogs. These methods are often used to improve the physicochemical properties of a compound or to probe its biological mechanism. Derivatization can be employed to enhance the performance of analytical methods like gas chromatography-mass spectrometry (GC-MS) by improving volatility and stability. nih.govresearchgate.net For instance, hydroxyl groups can be converted to esters or ethers to modify lipophilicity and pharmacokinetic profiles. The synthesis of various analogs, such as those with modified substitution patterns on the aromatic rings or alterations to the lavandulyl side chain, can be achieved through multi-step chemical reactions. mdpi.com The insights gained from studying such analogs are crucial for designing new compounds with potentially enhanced biological activities. nih.gov

Chemo-selective Synthesis of this compound Scaffolds

The chemo-selective synthesis of the this compound scaffold, a type of lavandulyl flavanone, presents specific challenges, particularly in achieving regioselectivity during the introduction of the lavandulyl group onto the polyhydroxylated A-ring.

The synthesis of flavanones often proceeds from cinnamic acids in a three-step process involving the formation of cinnamoyl chlorides, reaction with substituted phenols to yield chalcones, and subsequent base-catalyzed cyclization to the flavanone. regulations.gov For lavandulyl flavanones like this compound, a key challenge is the regioselective C-alkylation of the phloroglucinol-type A-ring with a lavandulyl moiety. The lavandulyl group is typically introduced ortho to a hydroxyl group. acs.org

Strategies to achieve chemo-selectivity include:

Use of Protecting Groups: Temporarily blocking more reactive hydroxyl groups to direct the lavandulyl group to the desired position.

Catalyst Control: Employing specific catalysts that can favor alkylation at a particular carbon atom of the aromatic ring.

Enzymatic Synthesis: Utilizing enzymes like prenyltransferases could offer a highly regioselective and stereoselective method for attaching the lavandulyl precursor to the flavanone scaffold, although this is more common for prenylation. acs.org

The development of efficient and selective synthetic methods is crucial for producing sufficient quantities of this compound and its analogs for further biological evaluation.

V. Structure Activity Relationship Sar Studies of Nor Kurarinone and Its Analogs

Influence of Functional Groups on Biological Activities

The biological activities of Nor-kurarinone and its analogs are significantly modulated by the type and position of their functional groups. Key structural elements that influence activity include hydroxyl (-OH) groups, methoxy (B1213986) (-OCH3) groups, and isoprenoid (e.g., lavandulyl) side chains.

Hydroxyl Groups: The number and location of hydroxyl groups are critical. nih.gov For instance, in the context of estrogenic activity, both the number and position of hydroxyl groups are considered crucial factors. nih.gov A study comparing kurarinone (B208610) and kushenol A noted differences in activity attributable to the hydroxyl group at the 4'-position of the B-ring, which is absent in kushenol A. nih.gov The hydroxyl groups on the B ring are particularly important for antioxidant activity, as they can donate hydrogen atoms or facilitate electron delocalization to scavenge reactive oxygen species. mdpi.com

Lavandulyl and Prenyl Groups: The presence of a lavandulyl group at the C-8 position is a characteristic feature of kurarinone and is considered important for some of its biological activities, including the inhibition of diacylglycerol acyltransferase. nih.govfrontiersin.org Similarly, for tyrosinase inhibition, the lavandulyl group plays a significant role. nih.govresearchgate.net Prenylation, in general, is a key factor. For example, prenylated flavonoids from Sophora flavescens like sophoraflavanone G, kuraridin (B1243758), and kurarinone show potent tyrosinase inhibitory effects. jst.go.jpresearchgate.net

Methoxy Groups: The substitution of a hydroxyl group with a methoxy group can alter biological activity. In the case of kurarinone, the methoxy group at the C-5 position, along with the lavandulyl group, is reported to be important for its tyrosinase inhibitory activity. nih.govresearchgate.net However, in other contexts, methoxylation can reduce activity. For example, replacing hydroxyl groups with methoxy groups can lessen the interaction with the tyrosinase enzyme. researchgate.net

General Flavonoid Structure: The core flavanone (B1672756) structure, consisting of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C), is fundamental to its biological potential. nih.govfrontiersin.org Variations in the oxidation level and substitution patterns on the C ring differentiate various flavonoid classes. nih.govfrontiersin.org

Stereochemical Aspects in this compound's Biological Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of molecular recognition in biological systems and plays a critical role in the efficacy and specificity of drugs. solubilityofthings.com Molecules with the same chemical formula and connectivity but different spatial arrangements are known as stereoisomers, and they can exhibit markedly different biological activities. solubilityofthings.commdpi.com

For flavonoids, including this compound, the presence of chiral centers leads to the existence of different stereoisomers. The flavanone skeleton of this compound typically contains a chiral center at the C-2 position, leading to (S) and (R) enantiomers. The specific spatial orientation of the B-ring relative to the A and C rings can significantly impact how the molecule fits into the binding site of a target protein, such as an enzyme or a receptor.

While the broader literature emphasizes the profound impact of stereochemistry on the biological activity of natural products, specific, detailed studies focusing exclusively on the stereochemical aspects of this compound's biological activities are not extensively documented in the provided search results. However, the general principles of stereochemistry in drug action are well-established. solubilityofthings.commdpi.com The differential activity between enantiomers is a common phenomenon, as biological macromolecules like enzymes and receptors are themselves chiral and will interact differently with each enantiomer. solubilityofthings.com This principle is evident in the broader class of flavonoids, where the assignment of relative and absolute configurations is a challenging but crucial step in understanding their bioactivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. By establishing a mathematical relationship between the chemical structure and biological activity, QSAR models can guide the design of new, more potent analogs.

A 3D-QSAR study was conducted on a series of 53 natural flavonoids, including kurarinone, as acetylcholinesterase inhibitors. globalresearchonline.net In this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. globalresearchonline.net The most active compound, kurarinone, was used as the template for aligning the other molecules in the dataset. globalresearchonline.net

The resulting CoMFA model was statistically significant, with a cross-validated q² of 0.810 and a non-cross-validated r² of 0.961. globalresearchonline.net The model indicated that both steric and electrostatic fields are important for the inhibitory activity, with steric factors contributing 63.2% and electrostatic factors contributing 36.8%. globalresearchonline.net This suggests that the shape and electronic properties of the flavonoid derivatives are key determinants of their ability to inhibit acetylcholinesterase. Such models are valuable for predicting the activity of new derivatives and for understanding the key molecular features required for a specific biological effect.

Structure-Activity Relationship in Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism of this compound

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. researchgate.net Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to improve insulin (B600854) sensitivity. mdpi.com this compound has been identified as a flavanone with PPARγ agonist activity. researchgate.netresearchgate.net

The structure of the PPARγ ligand-binding domain (LBD) features a large, Y-shaped cavity with three branches. mdpi.com The interaction of a ligand with specific amino acid residues within this pocket determines its agonist activity. A key interaction for full agonists is the formation of a polar interaction with tyrosine 473 (Y473) in helix 12 of the LBD, which stabilizes the active conformation of the receptor. mdpi.com Partial agonists, in contrast, may not engage this residue and thus elicit a lower level of receptor activation. nih.gov

Structural Determinants for Tyrosinase Inhibitory Activity in this compound and Related Flavanones

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. conicet.gov.ar Its inhibition is a target for developing skin-whitening agents and treatments for hyperpigmentation disorders. conicet.gov.arrsc.org this compound and related flavonoids from plants like Sophora flavescens have been identified as potent tyrosinase inhibitors. researchgate.netjst.go.jputs.edu.aumdpi.com

SAR studies have revealed several key structural features essential for the tyrosinase inhibitory activity of flavanones:

Resorcinol (B1680541) Moiety: The presence of a resorcinol (2,4-dihydroxybenzene) moiety in the B-ring is a critical determinant for potent tyrosinase inhibition. mdpi.commdpi.com Compounds with 2',4'-dihydroxy substitutions in the B-ring, such as steppogenin, exhibit significant activity. nih.govmdpi.com This structural feature is considered more important than a catechol (3',4'-dihydroxy) group for this specific activity.

Hydroxyl Groups on the A-ring: Hydroxyl groups at the C-5 and C-7 positions of the A-ring also contribute to the inhibitory effect. nih.gov The combination of hydroxyl groups on both the A and B rings, as seen in compounds like 5,7,2',4'-tetrahydroxyflavanone (steppogenin), leads to strong, time- and concentration-dependent inhibition of tyrosinase. nih.gov

Prenyl/Lavandulyl Group: The lavandulyl group at the C-8 position of this compound and kurarinone is essential for their strong inhibitory effect. researchgate.net Prenylated flavonoids, in general, show enhanced activity. Kuraridin, a prenylated chalcone (B49325), is reported to be even more active than its flavanone analog, kurarinone, highlighting the importance of both the prenyl group and the core flavonoid structure. rsc.org

C-5 Substitution: Substitution at the C-5 position with a hydroxy or methoxy group is also considered crucial for the potent inhibitory activity of these flavonoids. researchgate.net

In comparative studies, compounds like kuraridin, kurarinone, and norkurarinol (B14649632) have shown significantly stronger inhibitory potencies (IC₅₀ values of 1.1 µM, 1.3 µM, and 2.1 µM, respectively) than the well-known tyrosinase inhibitor kojic acid (IC₅₀ = 11.3 µM). researchgate.net

Table 1: Tyrosinase Inhibitory Activity of this compound and Related Compounds

Compound Source Organism IC₅₀ (µM) Reference
Nor-kurarinol Sophora flavescens 2.1 researchgate.net
Kurarinone Sophora flavescens 1.3 - 6.7 researchgate.netmdpi.comnih.gov
Kuraridin Sophora flavescens 0.6 - 1.1 researchgate.netrsc.orgmdpi.com
Sophoraflavanone G Sophora flavescens 6.6 mdpi.com
Steppogenin Morus alba 0.98 mdpi.com
Kojic Acid (Control) N/A 11.3 - 20.5 researchgate.netjst.go.jp

Vii. Metabolic Fate and Biotransformation of Nor Kurarinone Excluding Dosage/administration, Safety/adverse Effects

In Vitro Metabolism Studies Using Liver Microsomes (Human and Animal)

In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the metabolic pathways of kurarinone (B208610). tandfonline.com When kurarinone is incubated with HLMs, it undergoes extensive metabolism, primarily through phase II glucuronidation, yielding two major glucuronide metabolites (M3 and M4). tandfonline.comtandfonline.com In contrast, phase I metabolism, specifically hydroxylation, occurs to a much lesser extent, producing two minor hydroxylated metabolites (M1 and M2). tandfonline.comtandfonline.com The rate of glucuronidation is significantly faster than that of hydroxylation, establishing it as the principal metabolic pathway for kurarinone in the human liver. tandfonline.comtjpr.orgbioline.org.br

Metabolic studies also show considerable differences across various animal species. nih.govnih.gov The metabolic characteristics observed in monkey liver microsomes are reportedly similar to those in humans. nih.gov In incubations with liver microsomes from humans, monkeys, dogs, rats, minipigs, and rabbits, a primary metabolite (P1) was consistently identified. nih.gov

Glucuronidation represents the dominant metabolic route for kurarinone. tjpr.orgbioline.org.br This process involves the conjugation of glucuronic acid to the kurarinone molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which significantly increases the compound's water solubility and facilitates its excretion. tandfonline.com Studies have identified that kurarinone is extensively converted into two primary glucuronide metabolites, designated M3 and M4, in human liver microsomes. tandfonline.comtandfonline.com

Screening assays with a panel of 12 recombinant human UGTs have pinpointed the specific isoforms responsible for these transformations. tandfonline.com

Metabolite M3 Formation : This reaction is catalyzed by multiple UGT1A isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10. Among these, UGT1A3 and UGT1A9 demonstrate notably high activity. tandfonline.com

Metabolite M4 Formation : The formation of M4 is primarily catalyzed by UGT2B7, with UGT1A1 and UGT2B4 also contributing. tandfonline.comtandfonline.com

Kinetic analyses performed with the five main contributing UGTs and pooled HLMs revealed that the glucuronidation of kurarinone follows substrate inhibition kinetics. tandfonline.comtandfonline.com UGT1A3 showed the highest intrinsic clearance for the formation of M3, while UGT1A1 had the highest intrinsic clearance for M4 formation. tandfonline.com These findings underscore the critical role of UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7 in the detoxification of kurarinone in the human liver. tandfonline.com

Table 1: Enzyme Kinetic Parameters for Kurarinone Glucuronidation

Enzyme Metabolite Km (μM) Vmax (μmol/min/mg) Ksi (μM) Intrinsic Clearance (CLint, mL/min/mg)
UGT1A1 M4 - - - 60.61
UGT1A3 M3 - - - 120.60
UGT1A9 M3 - - - -
UGT2B4 M4 - - - -
UGT2B7 M4 - - - -
HLMs M3 & M4 5.20 - 46.52 0.20 - 3.06 25.58 - 230.30 -

While glucuronidation is the primary metabolic pathway, kurarinone also undergoes phase I hydroxylation, albeit to a much lesser degree. tandfonline.comtandfonline.com This pathway is catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Incubation of kurarinone with human liver microsomes in the presence of the necessary cofactor NADPH resulted in the formation of two minor metabolites, M1 and M2, which were identified as hydroxyl-kurarinone products. tandfonline.com

Studies using cDNA-expressed human CYP isoforms have identified CYP1A2 and CYP2D6 as the principal enzymes responsible for catalyzing the hydroxylation of kurarinone. nih.gov Other CYP isoforms contributed minimally to its metabolism. nih.gov The significantly slower rate of hydroxylation compared to glucuronidation suggests that it is a minor metabolic pathway for kurarinone. tjpr.orgbioline.org.brresearchgate.net

Glucuronidation Pathways and Enzymes (UGT)

In Vivo Metabolic Profiling in Experimental Models (e.g., Rat Urine)

The in vivo metabolism of kurarinone has been investigated in Sprague-Dawley rats. tjpr.orgbioline.org.br Following oral administration, urine samples were collected and analyzed using advanced liquid chromatography-mass spectrometry techniques. tjpr.orgbioline.org.br This analysis successfully identified a total of 10 metabolites in addition to the unchanged parent drug. tjpr.orgbioline.org.br

The results from this in vivo profiling align with the in vitro findings, confirming that kurarinone is extensively metabolized. tjpr.org The majority of the detected metabolites were identified as phase II glucuronide conjugates. tjpr.orgbioline.org.br Specifically, metabolites M7, M8, M9, and M10 were identified as direct glucuronide conjugates of kurarinone, while M5 and M6 were characterized as di-glucuronide conjugates. tjpr.org

Metabolites M1 through M4 were identified as products of both hydroxylation and subsequent glucuronidation, indicating that some phase I metabolism does occur in vivo, though the resulting products are quickly conjugated. tjpr.orgbioline.org.br The study concluded that glucuronidation is the dominant metabolic pathway for kurarinone in vivo, serving as a primary mechanism for its detoxification and excretion. tjpr.orgbioline.org.br

Characterization of Major Metabolites of Nor-kurarinone and Kurarinone

The major metabolites of kurarinone identified through both in vitro and in vivo studies are products of glucuronidation and hydroxylation. In human liver microsomes, two hydroxylated metabolites (M1, M2) and two glucuronidated metabolites (M3, M4) were characterized. tandfonline.com The hydroxylation was determined to occur on the lavandulyl group of the kurarinone structure. tandfonline.com

In rat urine, a more extensive profile of ten metabolites was identified. tjpr.org These were characterized based on their mass-to-charge ratio and fragmentation patterns. tjpr.orgbioline.org.br

Notably, while extensive metabolic data for this compound in mammalian systems is scarce, it has been identified as a metabolic product of kurarinone through microbial transformation by Cunninghamella echinulata. researchgate.net

Table 2: Major Metabolites of Kurarinone Identified in In Vitro and In Vivo Studies

Metabolite ID Proposed Identification Detection Matrix Metabolic Pathway
M1, M2 Hydroxyl-kurarinone Human Liver Microsomes Hydroxylation (Phase I)
M3, M4 Kurarinone-glucuronide Human Liver Microsomes Glucuronidation (Phase II)
M1, M2, M3, M4 Hydroxylation and glucuronidation products Rat Urine Hydroxylation & Glucuronidation
M5, M6 Kurarinone-di-glucuronide Rat Urine Glucuronidation (Phase II)
M7, M8, M9, M10 Kurarinone-glucuronide Rat Urine Glucuronidation (Phase II)
This compound This compound Microbial Culture Demethylation (Microbial)

Source: tandfonline.comtjpr.orgresearchgate.net

Viii. Advanced Analytical and Spectroscopic Techniques in Nor Kurarinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

In the study of nor-kurarinone, NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, has been instrumental. It is often used in conjunction with mass spectrometry to provide definitive structural confirmation. nih.govresearchgate.net Research has shown that for complex mixtures isolated from natural sources, combining data from both ¹H NMR and ¹³C NMR is essential to deduce the final structure, as was the case in identifying a mixture of this compound and kuraridin (B1243758). nih.gov The structures of compounds resulting from the microbiological transformation of this compound have also been confirmed using NMR techniques. nih.govresearchgate.net While specific spectral data for pure this compound is not extensively published, the data for the closely related compound kurarinone (B208610) serves as a critical reference point for structural assignment. mdpi.comnih.govpsu.edu

Table 1: Representative ¹H NMR Spectroscopic Data for Kurarinone (Acetone-d6, 400 MHz) (Note: This data is for the structurally similar compound kurarinone and is used as a reference for this compound studies.)

Chemical Shift (δ) ppmMultiplicity & Coupling Constant (J in Hz)Assignment
7.351H, d, J = 8.3 HzH-6'
6.441H, d, J = 2.4 HzH-3'
6.421H, dd, J = 8.3, 2.4 HzH-5'
5.961H, d, J = 2.0 HzH-6
5.941H, d, J = 2.0 HzH-8
5.411H, dd, J = 12.7, 3.4 HzH-2
5.101H, t, J = 7.3 HzH-2"
3.773H, s5-OCH₃
3.061H, dd, J = 16.6, 12.7 HzH-3ax
2.721H, dd, J = 16.6, 3.4 HzH-3eq
Data sourced from references mdpi.comnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uvic.ca It is indispensable for determining the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns. uvic.ca

MS, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has been crucial in the identification of this compound. nih.gov Studies analyzing extracts from Sophora flavescens identified this compound by its molecular ion peak. nih.gov In combination with NMR, MS analysis confirmed the chemical formula of this compound as C₂₅H₂₈O₆. nih.gov The fragmentation pattern of a compound in an MS/MS experiment provides a structural fingerprint. While detailed fragmentation data for this compound is limited, analysis of the closely related kurarinone (C₂₆H₃₀O₆) shows a deprotonated molecular ion [M-H]⁻ at m/z 437.1950 and a characteristic fragment ion at m/z 275, which aids in the structural identification of this class of flavanones. tjpr.orgbioline.org.br

Table 2: Mass Spectrometry Data for this compound and the Related Compound Kurarinone

CompoundTechniqueMolecular FormulaObserved Molecular Ion (m/z)Ion TypeReference
This compoundESI-MSC₂₅H₂₈O₆424[M]⁺ nih.gov
KurarinoneESI-MSC₂₆H₃₀O₆438[M]⁺ nih.gov
KurarinoneUPLC-LTQ-Orbitrap MSC₂₆H₂₉O₆437.1950[M-H]⁻ tjpr.orgbioline.org.br

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. moravek.com It is widely used in pharmaceutical and natural product analysis to determine the purity of compounds and to quantify their concentration in a sample. moravek.comsepscience.com

HPLC plays a vital role in the research of this compound and other flavonoids from Sophora flavescens. Analytical HPLC has been used to assess the purity of isolated fractions containing this compound, with one study reporting a purity of 97% for a mixture containing the compound. nih.gov For the related compound kurarinone, HPLC with UV detection has confirmed purities higher than 99%. tjpr.orgbioline.org.br Furthermore, HPLC methods, including reversed-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) and high-performance thin-layer chromatography (HPTLC), have been developed for the quantitative analysis of kurarinone and other related flavonoids in plant extracts. asianpubs.orgakjournals.com These methods are validated for precision and accuracy to ensure reliable quantification. akjournals.com

X-ray Crystallography for Protein-Ligand Interaction Analysis (e.g., sEH-Kurarinone complex)

X-ray crystallography is a technique that provides atomic-resolution, three-dimensional structures of molecules, including complex biological macromolecules like proteins. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a crystal of a protein-ligand complex, researchers can visualize the precise binding interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for molecular recognition and biological function. selvita.comresearchgate.netnih.gov This makes it an invaluable tool in structure-based drug design. nih.gov

While specific X-ray crystallography studies on a this compound-protein complex have not been widely published, this technique holds significant potential for advancing our understanding of its mechanism of action. For instance, obtaining the crystal structure of a target protein, such as soluble epoxide hydrolase (sEH), in complex with this compound or the related kurarinone, would reveal the exact binding mode and orientation of the compound within the active site. Such structural insights are crucial for explaining the compound's inhibitory activity and for guiding the rational design of more potent and selective derivatives. selvita.comnih.gov

Flow Cytometry for Cellular Apoptosis and Cell Cycle Analysis

Flow cytometry is a sophisticated method used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. It is widely applied in cellular biology to measure apoptosis (programmed cell death) and to analyze the distribution of cells throughout the different phases of the cell cycle. escca.eu

This technique has been employed to investigate the anticancer effects of this compound. Studies using a mixture of this compound and kuraridin demonstrated its ability to induce both apoptosis and cell cycle arrest in human gastric adenocarcinoma SGC-7901 cells. nih.govwaocp.org Using staining methods like Annexin V-FITC/PI, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. waocp.org Analysis showed that treatment with the this compound-containing mixture significantly increased the apoptotic cell population. nih.govwaocp.org Furthermore, by quantifying cellular DNA content with a fluorescent dye like propidium (B1200493) iodide (PI), flow cytometry revealed that the mixture causes an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation. nih.govwaocp.org

Table 3: Effect of a this compound-Containing Mixture on SGC-7901 Cancer Cells via Flow Cytometry

ParameterTreatment GroupResultTime PointReference
Apoptosis ControlBaseline24 h waocp.org
40 µg/ml Mixture36.80% Apoptotic Cells24 h waocp.org
40 µg/ml Mixture45.71% Apoptotic Cells48 h waocp.org
Cell Cycle Control5.98% of Cells in G2/M24 h waocp.org
40 µg/ml Mixture21.21% of Cells in G2/M24 h waocp.org

Immunoblotting and qPCR for Protein and Gene Expression Studies

Immunoblotting, commonly known as Western blotting, is a technique used to detect and quantify specific proteins in a sample. neobiotechnologies.combitesizebio.com It allows researchers to assess how the expression level of a protein changes in response to a particular treatment. bitesizebio.com Quantitative Polymerase Chain Reaction (qPCR), specifically reverse transcription qPCR (RT-qPCR), is used to measure the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts. nih.gov

These techniques are essential for elucidating the molecular pathways affected by this compound. Research on a mixture containing this compound showed that it triggers the mitochondrial apoptotic pathway, an effect demonstrated by the reduction in the Bcl-2/Bax protein ratio and the activation of caspase-3. nih.gov These changes in protein levels are typically measured via immunoblotting. nih.gov

Studies on the closely related compound kurarinone further illustrate the application of these methods. Immunoblotting has been used to show that kurarinone can induce the expression of the cell cycle inhibitor p21 and decrease the levels of cyclin D1 and cyclin A. nih.gov It has also been used to detect the upregulation of pro-apoptotic proteins like Bax and cleaved caspases and the downregulation of the anti-apoptotic protein Bcl-2. frontiersin.org On the gene expression level, qPCR has been used to demonstrate that kurarinone can induce the expression of antioxidant genes like HO-1 and modulate the expression of genes involved in cellular stress responses. nih.gov These methodologies provide critical insights into the specific proteins and genes that mediate the biological effects of this compound and related flavonoids.

Ix. Future Research Directions and Unexplored Avenues for Nor Kurarinone

Elucidation of Novel Molecular Targets and Signaling Pathways

Initial studies have demonstrated that Nor-kurarinone, in a mixture with kuraridin (B1243758), induces apoptosis in human gastric adenocarcinoma SGC-7901 cells. nih.gov This process is linked to the mitochondrial pathway, evidenced by a decrease in the Bcl-2/Bax ratio, activation of caspase-3, and an increase in reactive oxygen species (ROS). nih.gov However, the full spectrum of its molecular interactions is far from understood.

Future research should prioritize the identification of direct binding partners and novel signaling pathways modulated by this compound. A key unanswered question is whether its effects are limited to the intrinsic apoptotic pathway or if it also engages extrinsic pathways. Investigating its influence on death receptors (e.g., DR4, DR5) and associated signaling cascades is a logical next step. Furthermore, given that related flavonoids from Sophora flavescens are known to modulate inflammatory and cell survival pathways like NF-κB, STAT3, and Akt, it is crucial to determine if this compound shares these targets. nih.govresearchgate.net Exploring its potential role in processes like angiogenesis, a target for other constituents of Sophora flavescens, could also reveal new therapeutic applications. google.com

Table 1: Known and Potential Molecular Targets for this compound

Category Target/Pathway Evidence/Hypothesis Research Focus
Apoptosis Mitochondrial Pathway (Bcl-2/Bax, Caspase-3) Demonstrated in SGC-7901 cells. nih.gov Confirming direct targets and exploring effects in other cell types.
Extrinsic Apoptotic Pathway Unexplored. Investigating modulation of death receptors (DR4/DR5) and Caspase-8.
Cell Survival NF-κB, PI3K/Akt, STAT3 Known targets for the related compound kurarinone (B208610). nih.govresearchgate.net Determining if this compound has similar or distinct effects on these key survival pathways.
Angiogenesis VEGF, related pathways Suggested as a potential area for compounds from Sophora flavescens. google.com Screening for anti-angiogenic activity and identifying molecular drivers.

| Oxidative Stress | Reactive Oxygen Species (ROS) | Production increased in SGC-7901 cells upon treatment. nih.gov | Elucidating the precise mechanism of ROS generation and its role in apoptosis induction. |

Chemoinformatic and Computational Approaches in this compound Research

Computational methods offer a powerful, cost-effective way to predict molecular interactions and guide wet-lab experiments. For this compound, these approaches are largely untapped. Future research can leverage chemoinformatics to accelerate discovery. For instance, the reduced density gradient (RDG) method has been used to analyze non-covalent interactions between flavonoids like this compound and ionic liquids during extraction processes. mdpi.com

Prospective computational studies could include:

Molecular Docking: To predict the binding affinity of this compound to a wide array of proteins, including those involved in apoptosis, cell cycle regulation, and inflammation.

Quantitative Structure-Activity Relationship (QSAR): To analyze how the specific structural features of this compound and its derivatives relate to their biological activities.

Molecular Dynamics Simulations: To simulate the dynamic interactions between this compound and its predicted protein targets, providing insights into binding stability and conformational changes.

Network Pharmacology: To construct interaction networks that predict multiple potential targets and pathways, helping to understand its multi-target modulatory effects. waocp.org

Exploration of New Biosynthetic Pathways and Engineered Production

This compound is naturally found in Sophora flavescens. researchgate.net However, natural extraction can be inefficient. Exploring alternative production methods is a critical research avenue. A significant breakthrough has been the use of microbial transformation. Studies have shown that the fungus Cunninghamella blakesleana can convert this compound into several other compounds, including kurarinone itself, primarily through hydroxylation reactions. nih.govresearchgate.net

Future research should build on this by:

Identifying and Characterizing Biosynthetic Genes: Transcriptome and metabolome analyses of Sophora flavescens have begun to identify genes involved in flavonoid synthesis. researchgate.net Further work is needed to pinpoint the specific enzymes responsible for the final steps of this compound biosynthesis.

Metabolic Engineering: The genes identified from Sophora flavescens or the enzymatic pathways from microorganisms like Cunninghamella could be introduced into host systems like E. coli or yeast. nih.govsemanticscholar.org This would enable scalable, controlled, and engineered production of this compound and its novel derivatives.

Cell-Free Biosynthesis: Reconstituting the biosynthetic pathway in a cell-free system could provide a high-yield production platform, avoiding the complexities of cellular metabolism.

Comparative Pharmacological and Mechanistic Studies with Related Flavanoids

This compound is structurally very similar to kurarinone, another major flavonoid in Sophora flavescens, differing primarily by a single methyl group. researchgate.net While kurarinone has been studied more extensively for its anticancer, anti-inflammatory, and neuroprotective activities, the structure-activity relationship between these two compounds is not well understood. worldscientific.comnih.gov

A crucial future direction is to conduct direct, side-by-side comparative studies to dissect how this minor structural variation impacts their pharmacological profiles.

Table 2: Comparative Profile of this compound vs. Kurarinone

Feature This compound Kurarinone Research Gap/Direction
Primary Source Sophora flavescens bjmu.edu.cn Sophora flavescens bjmu.edu.cn Comparative quantification in different plant parts and cultivars.
Known Anticancer Activity Induces apoptosis in gastric cancer cells (with kuraridin). nih.gov Active against lung, breast, cervical, and other cancer cells. researchgate.netfrontiersin.org Direct comparison of IC50 values across a panel of cancer cell lines.
Known Mechanism Mitochondrial-mediated apoptosis, ROS production. nih.gov Modulates NF-κB, STAT3, Akt, cell cycle proteins, and metastasis-related proteins. nih.govresearchgate.net Determine if this compound shares these mechanisms or has a distinct mode of action.
Anti-inflammatory Activity Unexplored. Demonstrated in animal models via Nrf2 pathway modulation. frontiersin.org Investigate the anti-inflammatory potential of this compound.

| Other Activities | Unexplored. | Neuroprotective, antimicrobial, anti-drug resistance activities reported. frontiersin.org | Screen this compound for a similar broad range of bioactivities. |

These comparative studies will be vital for understanding the specific contribution of the lavandulyl group versus the geranyl group to the bioactivity and for guiding the synthesis of more potent analogues.

Investigation into Multi-Target Modulatory Effects

The initial finding that this compound can simultaneously induce cell cycle arrest at the G2/M phase and trigger apoptosis suggests it may act on multiple targets or pathways. nih.gov This pleiotropic activity is a hallmark of many natural compounds and can be therapeutically advantageous, particularly in complex diseases like cancer.

Q & A

Q. What are the key structural characteristics of Nor-kurarinone, and how can they be verified experimentally?

this compound (C₂₅H₂₈O₆) is a flavanone derivative distinguished by its hydroxyl and methoxy group substitutions. Structural verification requires spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm the positions of hydroxyl (-OH) and methoxy (-OCH₃) groups .
  • Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular formula (m/z 424.18) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, if crystalline samples are obtainable .

Q. What are the standard protocols for isolating this compound from natural sources?

  • Extraction : Use polar solvents (e.g., methanol or ethanol) for Soxhlet extraction of dried plant material (e.g., Sophora flavescens).
  • Chromatography : Employ column chromatography with silica gel and gradient elution (hexane:ethyl acetate) for preliminary separation. Final purification via preparative HPLC with a C18 column .
  • Purity Assessment : Confirm purity (>95%) using HPLC-DAD/UV and compare retention times with authenticated standards .

Q. How can researchers design initial bioactivity assays for this compound?

  • In Vitro Models : Use cell lines (e.g., HepG2 for hepatotoxicity or MCF-7 for anticancer activity) with dose-response curves (0.1–100 µM). Include positive controls (e.g., doxorubicin) and measure viability via MTT assays .
  • Enzyme Inhibition Assays : Test inhibitory effects on targets like cytochrome P450 or kinases using fluorometric/colorimetric kits .
  • Data Reporting : Follow NIH guidelines for preclinical studies, including sample size justification and statistical methods (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How do structural modifications (e.g., methylation) impact this compound’s bioactivity?

  • Synthetic Modifications : Introduce methyl groups at specific hydroxyl positions (e.g., C-7 or C-4') via alkylation reactions, as demonstrated in its conversion to kurarinone .
  • Structure-Activity Relationship (SAR) : Compare bioactivity of derivatives using standardized assays. For example, methylation at C-7 reduces antioxidant capacity but enhances metabolic stability in hepatic microsomes .
  • Data Interpretation : Use molecular docking to correlate structural changes with binding affinity to targets like NF-κB or COX-2 .

Q. How should researchers address contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Replication : Repeat experiments under identical conditions (solvent, cell passage number, incubation time).
  • Purity Verification : Reassess compound purity and stability (e.g., degradation in DMSO over time) .
  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, noting variables like assay type (e.g., ATP-based vs. resazurin assays) or cell culture media .

Q. What methodologies are recommended for studying this compound’s mechanism of action in complex biological systems?

  • Omics Approaches : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
  • Pharmacokinetics : Use LC-MS to quantify plasma/tissue concentrations in animal models, calculating parameters like AUC and half-life .
  • In Silico Modeling : Apply molecular dynamics simulations to predict interactions with membrane transporters (e.g., P-glycoprotein) .

Q. How can researchers formulate hypothesis-driven questions about this compound using the P-E/I-C-O framework?

  • Population (P) : Define the biological system (e.g., diabetic rat models or human cancer cell lines).
  • Exposure/Intervention (E/I) : Specify dosage, route (e.g., oral vs. intraperitoneal), and duration.
  • Comparison (C) : Include vehicle controls and reference drugs (e.g., metformin for antidiabetic studies).
  • Outcome (O) : Quantify endpoints (e.g., blood glucose levels or tumor volume reduction) .

Methodological Guidelines

  • Data Presentation : Use tables to summarize SAR findings (e.g., substituent groups vs. IC₅₀ values) and figures for mechanistic pathways (e.g., Western blot bands or molecular docking poses) .
  • Reproducibility : Document experimental details in supplementary materials, including instrument settings (e.g., HPLC gradient program) and raw data files .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nor-kurarinone
Reactant of Route 2
Nor-kurarinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.